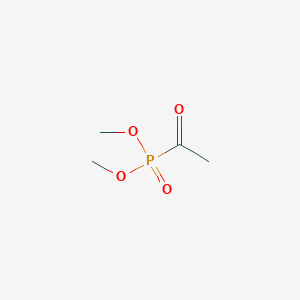
Dimethyl acetylphosphonate
Cat. No. B8776966
Key on ui cas rn:
17674-28-1
M. Wt: 152.09 g/mol
InChI Key: RJTQMWKXFLVXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04339443
Procedure details


Dimethyl acetylphosphonate (10 g, 0.066 mol) and sodium iodide (15 g, 0.1 mol) were dissolved in acetone (80 ml) and the solution was stirred and refluxed for 6 hours. After cooling, the precipitated solid was filtered off, washed with acetone and ether and then air dried. Yield=9.5 g, m.p. decomp >170°. The NMR spectrum was consistent with the proposed structure.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([P:4](=[O:9])([O:7]C)[O:5][CH3:6])(=[O:3])[CH3:2].[I-].[Na+:11]>CC(C)=O>[C:1]([P:4](=[O:7])([O-:9])[O:5][CH3:6])(=[O:3])[CH3:2].[Na+:11] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)P(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone and ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
m.p. decomp >170°
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)P(OC)([O-])=O.[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
